molecular formula C12H15N3S B1451694 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1018498-61-7

6-Methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1451694
M. Wt: 233.33 g/mol
InChI Key: IZULRPMDKNPVCZ-UHFFFAOYSA-N
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Description

“6-Methyl-2-piperazin-1-yl-1,3-benzothiazole” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It is a hybrid compound consisting of isothiazole and piperazine moieties . These types of compounds are common structural units in pharmacological drugs and medicinal chemistry .


Synthesis Analysis

The synthesis of “6-Methyl-2-piperazin-1-yl-1,3-benzothiazole” derivatives involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular formula of “6-Methyl-2-piperazin-1-yl-1,3-benzothiazole” is C12H15N3S . Its average mass is 233.333 Da and its monoisotopic mass is 233.098663 Da .


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .

Scientific Research Applications

Synthesis and Pharmacological Activities

Anticancer and Anti-inflammatory Properties : A study highlighted the synthesis of derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, which demonstrated significant in vitro anticancer and anti-inflammatory activities. The compounds exhibited selective influences on cancer cell lines and remarkable anti-inflammatory effects (Ghule, Deshmukh, & Chaudhari, 2013).

Antiproliferative and Anti-HIV Activity : Another research work synthesized N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives to evaluate their antiproliferative activity against a large panel of human tumor-derived cell lines and their potential as HIV inhibitors. Notably, some compounds showed significant antiproliferative effects without displaying anti-HIV activity (Al-Soud et al., 2010).

Anti-Breast Cancer Activity : Derivatives synthesized from benzothiazoles and benzoxazoles, particularly those with N-methyl piperazinyl substitution, demonstrated potent antitumor activity against human breast cancer cell lines. These findings suggest their potential utility in therapeutic strategies for cancer (Abdelgawad et al., 2013).

Anti-acetylcholinesterase Activity : Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their anticholinesterase properties. This study identified several compounds with potential as anticholinesterase agents, indicating their relevance in the treatment of conditions like Alzheimer's disease (Mohsen et al., 2014).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The future directions could involve further exploration of the biological activities of these compounds and their potential applications in drug discovery and development .

properties

IUPAC Name

6-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9-2-3-10-11(8-9)16-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZULRPMDKNPVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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